Methyl 2-amino-2-(4-iodophenyl)acetate
Description
Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-iodophenyl)acetate |
InChI |
InChI=1S/C9H10INO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3 |
InChI Key |
HJZBZFKMIODDHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)I)N |
Origin of Product |
United States |
Preparation Methods
Method A: Thionyl Chloride in Methanol
- Reagents : 2-(4-Iodophenyl)acetic acid (CAS 1798-06-7), thionyl chloride (SOCl₂), methanol.
- Procedure :
- Dissolve 2-(4-iodophenyl)acetic acid (15.0 g, 57.0 mmol) in dry methanol (50 mL).
- Add SOCl₂ (20.7 mL, 285 mmol) dropwise at 0°C.
- Stir at room temperature for 1 hour.
- Concentrate under reduced pressure, wash with Et₂O, and dry over MgSO₄.
- Yield : 93%.
| Parameter | Value |
|---|---|
| Temperature | 0°C → room temperature |
| Reaction Time | 1 hour |
| Solvent | Methanol |
| Catalyst | Thionyl chloride |
Method B: Hydrochloric Acid in 1,4-Dioxane
- Reagents : 2-(4-Iodophenyl)acetic acid, 4N HCl in dioxane, methanol.
- Procedure :
- Dissolve 2-(4-iodophenyl)acetic acid (5.0 g, 19.1 mmol) in methanol (200 mL).
- Add 4N HCl in dioxane (10 mL).
- Stir at 20°C for 24 hours.
- Concentrate under reduced pressure.
- Yield : 98%.
| Parameter | Value |
|---|---|
| Temperature | 20°C |
| Reaction Time | 24 hours |
| Solvent | Methanol/1,4-dioxane |
| Catalyst | HCl |
The introduction of the amino group at the α-carbon of the acetate moiety is achieved via Hofmann rearrangement or Curtius reaction , though specific protocols for this compound are not detailed in the provided sources. General steps include:
- Amide Formation : React methyl 2-(4-iodophenyl)acetate with ammonia or a protected amine.
- Rearrangement : Treat the amide with bromine and a strong base (e.g., NaOH) to generate the amine.
- Deprotection : Remove protecting groups (if used) under acidic or catalytic conditions.
Industrial-Scale Optimization
For commercial production, continuous flow reactors and automated systems are employed to enhance efficiency. Key parameters include:
| Parameter | Industrial Protocol |
|---|---|
| Reactor Type | Continuous flow system |
| Purification | Crystallization from hexane |
| Throughput | 50–100 kg/batch |
Analytical Validation
Post-synthesis characterization ensures product integrity:
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 3.69 (s, 3H, ester), 7.03–7.65 (m, 4H, aromatic) |
| IR Spectroscopy | 1740 cm⁻¹ (ester C=O stretch) |
| HPLC Purity | >98% (C18 column, acetonitrile/water) |
Challenges and Solutions
- Metal Residues : Avoided by using non-metallic catalysts (e.g., HCl) in esterification.
- Racemization : Controlled via low-temperature amination and chiral HPLC monitoring.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-iodophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form the corresponding phenylacetic acid derivative.
Substitution: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenylacetic acid derivatives.
Substitution: Various substituted phenylacetic acid derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 2-amino-2-(4-iodophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-iodophenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: The iodine atom in the target compound increases molecular weight significantly compared to fluorine or bromine analogs.
- Electronic Effects: The electron-withdrawing nitro group in the meta-nitrophenyl analog increases acidity of the α-amino proton (pKa ~3.5 vs. ~8.5 for the iodo derivative), influencing reactivity in nucleophilic reactions .
- Stereochemical Considerations: Enantiopure derivatives like (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (CAS: 42718-18-3) are critical for chiral drug synthesis, with reported ee >99% in Ugi reactions .
Reactivity Trends :
- Iodine’s polarizability facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation—a pathway less efficient in fluoro/bromo analogs .
- The amino group in Methyl 2-(4-amino-3-iodophenyl)acetate allows for diazotization, a reaction irrelevant to the parent compound due to the absence of a free NH₂ group .
Biological Activity
Methyl 2-amino-2-(4-iodophenyl)acetate, also known as a halogenated derivative of phenylacetate, has garnered attention in the field of medicinal chemistry due to its significant biological activity. This compound is characterized by its molecular formula and a molecular weight of approximately 327.54 g/mol. Its structure, featuring an amino group and an iodine substituent on a phenyl ring, enables interactions with various biological targets, particularly enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with active sites on proteins, while the iodine atom may participate in halogen bonding, enhancing binding affinity and specificity towards various enzymes. This dual functionality allows the compound to act as both an inhibitor and an activator of target proteins, modulating biochemical pathways effectively.
Biological Applications
- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzyme activities, making it a valuable tool in biochemical assays for studying enzyme kinetics and mechanisms.
- Protein-Ligand Interactions : The compound is employed in studies focusing on protein-ligand interactions, providing insights into the binding affinities and structural dynamics of various biomolecules.
- Therapeutic Potential : There is ongoing investigation into the therapeutic applications of this compound, particularly in cancer research where it has been linked to the degradation of oncogenic proteins such as SHP2 .
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound is highlighted when compared to similar compounds. Below is a table summarizing its comparison with related compounds:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Methyl 4-amino-5-iodo-2-methoxybenzoate | C11H14INO2 | 0.76 |
| Methyl (4-iodophenyl)acetate | C9H9IO2 | 0.75 |
| Methyl 1-(4-iodophenyl)cyclopropanecarboxylate | C11H13IO2 | 0.75 |
| Methyl 4-amino-5-iodo-2-methylbenzoate | C11H12INO2 | 0.75 |
The presence of the iodine atom in this compound imparts distinct chemical reactivity compared to its analogs, making it particularly useful in specific research applications.
Case Studies and Research Findings
Case Study: Enzyme Interaction Studies
In a study examining enzyme-substrate interactions, this compound was utilized as a probe to elucidate the binding mechanisms involved in enzyme catalysis. The compound demonstrated significant inhibition of target enzymes, leading to insights into their catalytic mechanisms and potential pathways for drug development.
Research Findings on Anticancer Activity
Recent research has explored the anticancer properties of this compound through its role as a proteolysis targeting chimera (PROTAC). This application highlights its potential in selectively degrading oncogenic proteins like SHP2, thereby suppressing MAPK signaling pathways crucial for cancer cell proliferation .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-2-(4-iodophenyl)acetate, and how do yields vary under different conditions?
Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or enantioselective methods. A common strategy involves coupling 4-iodophenylacetic acid derivatives with methyl esters under peptide-coupling conditions (e.g., EDCI/HOBt). For enantioselective synthesis, chiral auxiliaries or asymmetric hydrogenation may be employed, similar to methods used for structurally related compounds like (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, which achieves ~98% yield via methanol-mediated esterification .
Q. Table 1: Comparison of Synthetic Methods
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Purity is typically assessed via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis. Structural confirmation requires spectroscopic methods:
- ¹H/¹³C NMR : Look for characteristic signals (e.g., methyl ester at δ ~3.7 ppm, aromatic protons at δ ~7.3–7.6 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 320.07 (C₉H₁₀INO₂).
- X-ray Crystallography : For absolute configuration, use SHELXL for refinement and ORTEP-3 for visualization .
Advanced Research Questions
Q. What stereochemical challenges arise during the synthesis of this compound, and how can they be mitigated?
Methodological Answer: Racemization at the α-amino position is a key challenge, especially under acidic/basic conditions. To minimize this:
- Use low-temperature reactions (e.g., <0°C) during esterification.
- Employ chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis .
- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent).
Q. Table 2: Stereochemical Control Strategies
| Strategy | Conditions | ee (%) | Reference |
|---|---|---|---|
| Asymmetric Catalysis | BINAP-Ru, H₂, 50°C | 88–92 | |
| Kinetic Resolution | Lipase B, organic solvent | 85–90 | Extrapolated from |
Q. How do electronic effects of the 4-iodophenyl group influence reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing iodine substituent activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic aromatic substitution. In Suzuki-Miyaura couplings, the iodide acts as a directing group, enabling regioselective functionalization. For example:
- Pd-Catalyzed Coupling : React with aryl boronic acids in THF/H₂O (1:1) at 80°C .
- Radical Fluorination : Use redox-active ester precursors (e.g., 1,3-dioxoisoindolin-2-yl esters) for late-stage ¹⁸F labeling .
Q. Key Data from :
- ¹H NMR (CDCl₃): δ 7.75 (d, J = 8.5 Hz, 2H, Ar-H), 7.25 (d, J = 8.5 Hz, 2H, Ar-H), 3.72 (s, 3H, OCH₃).
Q. What computational methods are suitable for modeling the crystal structure and intermolecular interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) for light atoms and LANL2DZ for iodine.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., I···H contacts) using CrystalExplorer .
- SHELXL Refinement : Refine X-ray data with anisotropic displacement parameters for iodine .
Q. How can contradictions in spectroscopic data be resolved when characterizing novel derivatives?
Methodological Answer: Contradictions often arise from solvent effects or impurities. Mitigation strategies include:
Q. What safety protocols are critical when handling this compound in electrophilic reactions?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hood, and explosion-proof refrigeration for iodinated intermediates.
- Waste Disposal : Collect halogenated waste separately, adhering to EPA guidelines .
- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
